Iodoazomycin riboside
CAS No.: 102059-58-5
Cat. No.: VC20743027
Molecular Formula: C8H10IN3O5
Molecular Weight: 355.09 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 102059-58-5 |
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Molecular Formula | C8H10IN3O5 |
Molecular Weight | 355.09 g/mol |
IUPAC Name | (2S,3S,4R,5R)-2-(iodomethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol |
Standard InChI | InChI=1S/C8H10IN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6-,7-/m1/s1 |
Standard InChI Key | FWNOUYXMHAJQMU-DBRKOABJSA-N |
Isomeric SMILES | C1=CN(C(=N1)[N+](=O)[O-])[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)O |
SMILES | C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O |
Canonical SMILES | C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O |
Synthesis
The synthesis of Iodoazomycin riboside typically involves several steps:
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Starting Materials: The synthesis begins with azomycin derivatives.
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Iodination: Iodine is introduced into the azomycin structure through electrophilic substitution reactions.
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Ribosylation: The ribose sugar is then attached using glycosylation techniques.
The exact methodologies can vary, but they generally aim to maintain the stability and bioactivity of the compound throughout the synthesis process.
Biological Activity
Iodoazomycin riboside has been investigated for its potential as a hypoxia marker in tumors. Studies have shown that it can selectively accumulate in hypoxic regions of tumors, making it useful for imaging and therapeutic applications.
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Hypoxia Detection: It has been reported that Iodoazomycin riboside can be used in single-photon emission computed tomography (SPECT) imaging to visualize tumor hypoxia, which is crucial for understanding tumor biology and treatment response .
Clinical Applications
Research indicates that compounds like Iodoazomycin riboside could enhance the efficacy of radiotherapy by targeting hypoxic tumor cells that are often resistant to conventional treatments.
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Tumor Imaging: In clinical settings, Iodoazomycin riboside has been evaluated as a radiopharmaceutical for detecting tumor viability and planning treatment strategies .
Comparative Studies
In comparative studies with other hypoxia markers, Iodoazomycin riboside demonstrated favorable properties in terms of specificity and sensitivity for hypoxic tissues:
Compound | Specificity | Sensitivity | Imaging Technique |
---|---|---|---|
Iodoazomycin Riboside | High | Moderate | SPECT |
Other Radiotracers | Variable | Low | PET |
The data suggest that while other markers may have broader applications, Iodoazomycin riboside offers targeted imaging capabilities that could be particularly beneficial in certain oncological contexts.
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